Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the azido group to an amine group.
Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate can be compared with other similar compounds, such as:
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl) dicarbonate): Known for its use as a reversible linker in biomacromolecule conjugation.
Disuccinimidyl sulfoxide (DSSO): A homobifunctional, amine-targeting crosslinker used in protein-protein interaction studies. The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C26H39N5O8 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate |
InChI |
InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2 |
InChI Key |
IGAIBPMZQMDGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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